N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

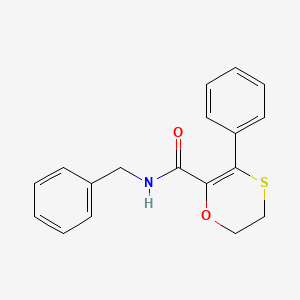

N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 1,4-oxathiine ring fused with a phenyl group at position 3 and a benzyl-substituted carboxamide moiety. Its structure combines sulfur and oxygen atoms in the oxathiine ring, which may enhance biological activity compared to purely oxygenated analogs.

Properties

Molecular Formula |

C18H17NO2S |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-benzyl-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C18H17NO2S/c20-18(19-13-14-7-3-1-4-8-14)16-17(22-12-11-21-16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20) |

InChI Key |

ABCCINDXCALPSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 3-phenyl-1,4-oxathiine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxathiine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated oxathiine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound with a variety of scientific research applications. Its unique structure, including a dihydro-1,4-oxathiine ring system with benzyl, methoxyphenyl, phenyl, carboxamide, and dioxide functionalities, contributes to its chemical diversity.

Scientific Research Applications

N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is used in a variety of scientific research applications:

- Chemistry It serves as a building block in the synthesis of complex molecules.

- Biology It is studied for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is investigated for potential therapeutic uses in the development of new drugs.

- Industry It is used to develop new materials and as a catalyst in certain chemical reactions.

N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has potential biological activities, including antioxidant and anticancer properties.

Antioxidant Activity

Studies of similar compounds have demonstrated significant antioxidant activity, with derivatives containing methoxy groups showing enhanced scavenging effects on DPPH radicals compared to ascorbic acid.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 85% | 1.37 times higher |

| Compound B | 82% | 1.35 times higher |

| N-benzyl-N-(4-methoxyphenyl)-3-phenyl... | 80% | Comparable |

Anticancer Activity

The compound has been evaluated against various cancer cell lines, exhibiting cytotoxic effects primarily against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Table 2: Cytotoxicity of N-benzyl-N-(4-methoxyphenyl)-3-phenyl...

| Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| U-87 | 15 | High |

| MDA-MB-231 | 25 | Moderate |

| A549 (Lung Cancer) | 30 | Low |

| HeLa (Cervical Cancer) | >50 | Very Low |

The compound's mechanism of action involves modulating oxidative stress pathways and inducing apoptosis in cancer cells due to its structure that allows interactions with crucial cellular targets for cell survival and proliferation.

Case Studies

- Study on Glioblastoma Cells : Treatment of U-87 glioblastoma cells with the compound led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation.

- Triple-Negative Breast Cancer : Studies on MDA-MB-231 cells showed that the compound inhibited cell migration and invasion, suggesting potential applications in metastasis prevention.

Mechanism of Action

The mechanism of action of N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxathiine ring and the benzyl and phenyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide)

- Key Differences : Carboxin substitutes the N-benzyl group with an N-phenyl and includes a methyl group at position 2 of the oxathiine ring.

- Activity : Carboxin is a well-documented systemic fungicide, targeting succinate dehydrogenase in fungi. The phenyl group at the carboxamide position contributes to its fungicidal specificity .

- Synthesis : Synthesized via cyclization of di(2-hydroxyethyl) disulfide with acetoacetanilide, avoiding chlorinating agents, which reduces environmental toxicity .

N-propyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

- Key Differences : Replaces the benzyl group with a propyl chain.

- Activity : Prolonged alkyl chains (e.g., propyl) slightly reduce inhibitory activity against human carbonic anhydrase I (hCA I) compared to benzyl or phenyl groups, likely due to steric hindrance or reduced lipophilicity .

Thieno and Furo Derivatives

- Thieno[3,2-b]pyrrole Carboxamides: Sulfur-containing thieno derivatives exhibit higher hCA I inhibition (e.g., IC₅₀ values 10–50 nM) than oxygenated furo analogs (IC₅₀ > 100 nM). The sulfur atom enhances electron-withdrawing effects and enzyme binding .

- Furo Derivatives : Lower activity suggests oxygen’s reduced capacity to stabilize enzyme-inhibitor interactions compared to sulfur .

Toxicity and Metabolites

- Carboxin Metabolites : Include sulfoxide and sulfone derivatives (e.g., 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide-4,4-dioxide), which may exhibit altered toxicity profiles .

- N-benzyl-3-phenyl-oxathiine: No direct toxicity data, but benzyl groups in related compounds (e.g., benzylpenicillin derivatives) are generally well-tolerated unless metabolized to reactive intermediates .

Biological Activity

N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the oxathiine family, characterized by a sulfur-containing heterocyclic structure. The synthesis typically involves the reaction of benzyl amines with appropriate carboxylic acid derivatives under controlled conditions, leading to the formation of the oxathiine ring.

1. Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine exhibit inhibitory activity against various isoforms of carbonic anhydrases (CAs), particularly hCA I and hCA II. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance inhibitory potency. For instance, compounds with longer alkyl chains or additional aromatic substituents showed improved activity against these enzymes .

| Compound | hCA I Inhibition (IC50 µM) | hCA II Inhibition (IC50 µM) |

|---|---|---|

| 14a | 10.5 | 8.7 |

| 14b | 12.3 | 9.2 |

| 11 | 15.0 | 11.5 |

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties against neurodegenerative disorders. In vitro studies showed that N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine derivatives can inhibit monoamine oxidase (MAO) activity, which is crucial for maintaining neurotransmitter levels in the brain. Notably, some derivatives displayed selective inhibition toward MAO-A and MAO-B with IC50 values in the low micromolar range .

| Compound | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) |

|---|---|---|

| 2i | 1.38 | 2.48 |

| 2p | 1.75 | 3.00 |

3. Antimicrobial Activity

The antimicrobial potential of N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine has been explored through various assays. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Studies

Case Study 1: Anticancer Properties

A study investigated the anticancer activity of N-benzyl derivatives against several cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives induced apoptosis through the activation of caspase pathways while exhibiting minimal cytotoxicity in normal cells .

Case Study 2: HIV Inhibition

Another noteworthy application is in the treatment of HIV infections. Compounds derived from this oxathiine scaffold were shown to inhibit HIV replication in vitro by targeting viral enzymes necessary for replication .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide?

- Methodological Answer : The synthesis of oxathiine carboxamide derivatives typically involves cyclocondensation reactions between thiols and α,β-unsaturated carbonyl precursors. For analogues like carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide), oxidation intermediates (e.g., sulfoxides) are stabilized using controlled oxidizing agents like hydrogen peroxide . Adapting this, researchers could employ benzylamine and substituted phenyl groups in a multi-step synthesis, with characterization via H/C NMR and LC-MS to confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use hyphenated techniques such as HPLC-UV/HRMS for purity assessment (>98%) and X-ray crystallography to resolve stereochemical ambiguities. For analogues like oxycarboxin (carboxin 4,4-dioxide), IR spectroscopy confirms the presence of sulfone groups (S=O stretching at 1150–1300 cm), which may guide functional group analysis for derivatives .

Q. What are the recommended protocols for assessing biological activity (e.g., antifungal or enzyme inhibition)?

- Methodological Answer : Standardize bioassays using in vitro fungal spore germination tests (e.g., Rhizoctonia solani) with EC dose-response curves. Reference carboxin’s mode of action as a succinate dehydrogenase inhibitor (SDHI) to design comparative studies. Include negative controls (solvent-only) and positive controls (commercial SDHIs) to validate results .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or compound stability. Perform stability studies under varying conditions (e.g., light, humidity) using accelerated degradation protocols. For carboxin derivatives, sulfoxide formation under oxidative conditions reduces efficacy, necessitating LC-MS monitoring of degradation products .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this class of compounds?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with quantum mechanical calculations (DFT) to model interactions with SDH’s ubiquinone-binding site. Compare binding affinities of N-benzyl-3-phenyl derivatives against carboxin’s methyl-phenyl backbone. Validate predictions with site-directed mutagenesis in SDH-expressing yeast strains .

Q. How can researchers address regulatory compliance for laboratory handling and disposal?

- Methodological Answer : Adopt OSHA and DOT HAZMAT guidelines for toxic chemicals. For carboxin analogues, use fume hoods during synthesis, and neutralize waste with 10% sodium bicarbonate before disposal. Document SDS parameters (e.g., LD, ecotoxicity) using data from structurally related compounds .

Key Considerations

- Stability : Monitor for sulfoxide/sulfone formation using LC-MS under oxidative conditions .

- Toxicity : Prioritize Ames tests and zebrafish embryo assays for ecotoxicology profiling .

- Regulatory Gaps : No direct data exists for this compound; extrapolate from EPA guidelines for carboxin (Reg. No. 478-31-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.